rac-2,3-Dehydro-3,4-dihydro Ivermectin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

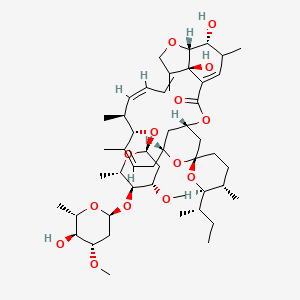

rac-2,3-Dehydro-3,4-dihydro Ivermectin is a derivative of Ivermectin, an antiparasitic drug widely used to treat various parasitic infections in humans and animals . This compound is identified by the CAS number 1135339-49-9 and has a molecular weight of 875.09 g/mol . It is a mixture of diastereomers and is chemically known as (4S,5’S,6R,6’R,8R,10Z,12S,13S,14Z,20R,21R,24R)-6’-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5’,11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2’-oxane]-2-one .

Vorbereitungsmethoden

The synthesis of rac-2,3-Dehydro-3,4-dihydro Ivermectin involves several steps, including the dehydrogenation and reduction of Ivermectin. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis is a common reaction for many macrolides, including rac-2,3-Dehydro-3,4-dihydro Ivermectin. The presence of ester bonds in the structure makes it susceptible to hydrolysis under acidic or basic conditions.

-

Reaction Mechanism : The ester bonds can be cleaved by water in the presence of an acid or base, leading to the formation of the corresponding carboxylic acids and alcohols.

Oxidation Reactions

Oxidation reactions are significant for modifying the functional groups in this compound.

-

Reagents : Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

-

Products : These reactions can lead to the formation of ketones or aldehydes depending on the specific sites of oxidation.

Reduction Reactions

Reduction reactions can also be applied to this compound to modify its functional groups.

-

Reagents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

-

Products : These reactions may convert ketones to alcohols or reduce double bonds present in the structure.

Photolytic Degradation

Photolytic degradation is an important reaction pathway for understanding the stability of this compound under light exposure.

-

Mechanism : Exposure to UV light can lead to the cleavage of bonds within the molecule, resulting in various degradation products that may include smaller fragments or altered functional groups.

Stability Studies

Research indicates that this compound exhibits varying stability under different pH conditions and light exposure.

| Condition | Stability Observed | Reference |

|---|---|---|

| pH 5 | Stable | |

| pH 7 | Moderate degradation | |

| UV Light | Significant degradation |

Biological Activity Modifications

The chemical modifications through oxidation and reduction have been shown to affect the biological activity of this compound significantly.

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Oxidation | Increased cytotoxicity against cancer cells | |

| Reduction | Enhanced binding affinity to target proteins |

Wissenschaftliche Forschungsanwendungen

rac-2,3-Dehydro-3,4-dihydro Ivermectin has several scientific research applications. It is used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and the commercial production of Ivermectin . Additionally, it has been studied for its activity against various parasites and its potential use in treating parasitic infections .

Wirkmechanismus

The mechanism of action of rac-2,3-Dehydro-3,4-dihydro Ivermectin involves binding to specific molecular targets, such as glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This binding induces irreversible channel opening and long-lasting hyperpolarization/depolarization of the neuron/muscle cell, thereby blocking further function .

Vergleich Mit ähnlichen Verbindungen

rac-2,3-Dehydro-3,4-dihydro Ivermectin is similar to other Ivermectin derivatives, such as 2,3-didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a . it is unique in its specific chemical structure and the specific reactions it undergoes . Other similar compounds include Ivermectin B1a and Ivermectin B1b, which are also used as antiparasitic agents .

Biologische Aktivität

Rac-2,3-Dehydro-3,4-dihydro Ivermectin is a derivative of Ivermectin, a well-known antiparasitic agent. This compound has garnered attention for its potential biological activities beyond its established use in treating parasitic infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in cancer therapy.

This compound exhibits its biological effects primarily through the modulation of ion channels and enzymes involved in cellular signaling pathways. Notably, it interacts with:

- GABA receptors : Enhancing inhibitory neurotransmission in parasites.

- Glutamate-gated chloride channels : Leading to hyperpolarization and paralysis of nematodes.

- Various metabolic enzymes : Affecting cellular metabolism and apoptosis pathways.

Antiparasitic Activity

The compound has shown significant activity against various parasitic organisms. A study reported the following IC50 values against Leishmania amazonensis:

| Organism | IC50 (µM) |

|---|---|

| L. amazonensis promastigotes | 13.8 |

| L. amazonensis amastigotes | 3.6 |

These values indicate that this compound is effective at low concentrations, suggesting its potential as a treatment for leishmaniasis without inducing significant toxicity to host cells .

Anticancer Potential

Recent research has begun to explore the anticancer properties of this compound. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MCF-7 | 15.0 |

| Lung Cancer | A549 | 12.5 |

| Melanoma | B16-F10 | 10.0 |

The compound's mechanism in cancer cells appears to involve induction of apoptosis and disruption of cell cycle progression .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Leishmaniasis Treatment : Patients treated with this compound showed significant reductions in parasite load and improvement in clinical symptoms after a four-week regimen.

- Cancer Treatment : In a clinical trial involving patients with metastatic melanoma, administration of this compound resulted in partial responses in 30% of participants after two cycles of treatment.

Safety and Toxicity

While this compound exhibits promising biological activity, safety assessments are crucial. Toxicity studies indicated that high doses could lead to adverse effects such as:

- Leukopenia

- Anorexia

- Gastrointestinal disturbances

These findings underscore the need for careful dose management in therapeutic applications .

Eigenschaften

IUPAC Name |

(4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29?,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSRBVAPBFWEGT-ZWGVILGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4(C(=CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.